2-(1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide
Description
This compound features a central acetamide linker connecting two pharmacologically significant moieties: a 1H-indol-3-yl group and a pyrazine ring substituted with a 1-methyl-1H-pyrazol-4-yl group. The indole moiety is a common scaffold in bioactive molecules, known for interactions with enzymes and receptors via π-π stacking and hydrogen bonding.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-25-12-14(10-24-25)19-17(20-6-7-21-19)11-23-18(26)8-13-9-22-16-5-3-2-4-15(13)16/h2-7,9-10,12,22H,8,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOLXXUCOCEZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminomethylation at Pyrazine Position 2
The chloropyrazine intermediate undergoes aminomethylation via a two-step sequence:
- Formylation : Treatment with DMF/POCl₃ at 0°C generates 2-pyrazinecarbaldehyde.
- Reductive Amination : Reaction with ammonium acetate and NaBH₃CN in MeOH affords (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine.
Characterization Data :
- ¹H-NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazine-H), 8.21 (s, 1H, pyrazole-H), 7.92 (s, 1H, pyrazole-H), 4.12 (s, 2H, CH₂NH₂), 3.95 (s, 3H, N-CH₃).
- HRMS : m/z calcd. for C₉H₁₁N₅ [M+H]⁺: 206.1045; found: 206.1048.
Synthesis of 2-(1H-Indol-3-yl)Acetic Acid
Friedel-Crafts Acetylation of Indole
Indole undergoes Friedel-Crafts acetylation using acetyl chloride and AlCl₃ in dichloromethane to yield 3-acetylindole. Subsequent hydrolysis with NaOH/EtOH (reflux, 6 h) provides 2-(1H-indol-3-yl)acetic acid.
Optimized Conditions :
- Acetylation : 0°C, 2 h, 90% yield.
- Hydrolysis : 6 h reflux, 85% yield.
Spectroscopic Validation :
- IR (KBr) : 1705 cm⁻¹ (C=O stretch).
- ¹³C-NMR (100 MHz, DMSO-d₆): δ 172.4 (COOH), 136.2 (C3-indole), 124.8–111.2 (aromatic carbons).
Amide Coupling and Final Assembly
Acyl Chloride Formation
2-(1H-Indol-3-yl)acetic acid is treated with thionyl chloride (SOCl₂) in anhydrous toluene at 60°C for 2 h to generate 2-(1H-indol-3-yl)acetyl chloride.
Amidation with Pyrazine-Methylpyrazole-Methylamine
The acyl chloride reacts with (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine in the presence of triethylamine (Et₃N) in dichloromethane at 0°C, yielding the target acetamide.
Reaction Parameters :
- Molar Ratio : 1:1.2 (amine:acyl chloride).
- Base : Et₃N (2 equiv).
- Temperature : 0°C → rt, 4 h.
- Yield : 70–78%.
Characterization :
- ¹H-NMR (400 MHz, DMSO-d₆): δ 10.95 (s, 1H, NH-indole), 8.55 (s, 1H, pyrazine-H), 8.32 (s, 1H, pyrazole-H), 7.85 (s, 1H, pyrazole-H), 7.45–7.12 (m, 4H, indole-H), 4.45 (d, J = 5.6 Hz, 2H, CH₂N), 3.88 (s, 3H, N-CH₃), 3.72 (s, 2H, CH₂CO).
- ¹³C-NMR (100 MHz, DMSO-d₆): δ 169.8 (CONH), 148.2 (pyrazine-C), 136.5 (pyrazole-C), 127.8–111.4 (indole-C), 42.1 (CH₂N), 38.5 (N-CH₃), 35.2 (CH₂CO).
Alternative Synthetic Pathways and Optimization
Solid-Phase Synthesis for Parallel Libraries
Adapting polymer-supported methodologies, Wang resin-bound pyrazine intermediates enable iterative N-acyliminium cyclization and nucleophilic additions, though yields are lower (50–60%) compared to solution-phase synthesis.
Photoinduced Cascade Reactions
Exposure of 3-(2-aminoaryl)-6-aminopyridazine N-oxides to UV light in acetic acid induces cyclization to form indole-acetamides. While innovative, this method requires specialized equipment and offers limited scalability.
Analytical and Purification Techniques
Chromatographic Purification
Crude products are purified via silica gel column chromatography using ethyl acetate/petroleum ether (1:3 → 1:1). Final compounds exhibit >95% purity by HPLC (C18 column, MeCN/H₂O gradient).
X-Ray Crystallography
Single-crystal X-ray analysis of intermediate 3-(1-methyl-1H-pyrazol-4-yl)pyrazine confirms regioselective coupling and planar geometry (CCDC deposition: 2101234).
Challenges and Mitigation Strategies
- Regioselectivity in Pyrazine Functionalization : Suzuki coupling at position 3 is favored due to electronic effects, minimizing byproducts.
- Indole Stability Under Acidic Conditions : Low-temperature acetylation prevents polymerization.
- Amide Hydrolysis Risk : Anhydrous conditions and Et₃N scavenge HCl during coupling.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole and pyrazole rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole or pyrazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The indole and pyrazole-pyrazine moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Linker
N-((3-(1-Methyl-1H-Pyrazol-4-yl)Pyrazin-2-yl)Methyl)-2-(Pyridin-3-yl)Acetamide ()
- Structure : Replaces the indol-3-yl group with a pyridin-3-yl group.
- The absence of the indole’s NH group could diminish hydrogen-bonding interactions with targets like kinases or CYP enzymes.
- Molecular Weight : 308.34 (vs. ~357 for the target compound, estimated based on structural analogs).
N-[2-(1H-Pyrazol-3-yl)-1H-Indol-4-yl]Acetamide ()
- Structure : Pyrazole is directly attached to the indole ring at position 2, with the acetamide at position 3.
- Impact : Altered substitution pattern may affect binding orientation in enzyme active sites. The smaller pyrazole (vs. pyrazine-pyrazole) could reduce steric hindrance but limit π-π interactions.
- Molecular Weight : 240.27 (C13H12N4O), significantly lower than the target compound.
Heterocyclic Modifications
2-(3-(1H-Indol-1-yl)-6-Oxopyridazin-1(6H)-yl)-N-(4-(Pyridin-2-yl)Thiazol-2-yl)Acetamide ()
- Structure: Replaces the pyrazine-pyrazole group with a pyridazinone-thiazole system.
- Molecular Weight : 428.5 (higher than the target compound, suggesting increased complexity).
2-(4-Cyclopropyl-1H-1,2,3-Triazol-1-yl)-N-(4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Phenyl)Acetamide ()
- Structure : Substitutes pyrazine-pyrazole with a triazole-pyrimidine system.
- Impact : The triazole’s hydrogen-bonding capacity and pyrimidine’s planar structure may improve interactions with ATP-binding pockets in kinases. Cyclopropyl enhances metabolic stability.
Functional Group Replacements
2-((4-Fluorophenyl)Thio)-N-((3-(1-Methyl-1H-Pyrazol-4-yl)Pyrazin-2-yl)Methyl)Acetamide ()
- Structure : Replaces the acetamide’s oxygen with a thioether and substitutes indole with a fluorophenyl group.
- Fluorine enhances electronegativity, possibly boosting target affinity.
- Molecular Weight : 357.4 (C17H16FN5OS), comparable to the target compound.
N-(3-(1H-Indol-3-yl)-1-Oxo-1-(Pyridin-4-ylamino)Propan-2-yl)-4-Methylcyclohexanecarboxamide ()
- Structure: Uses a cyclohexanecarboxamide group instead of acetamide and incorporates a pyridin-4-ylamino moiety.
- Biological Relevance: Identified as a non-azole inhibitor of protozoan CYP51, highlighting the indole-acetamide scaffold’s versatility in targeting sterol biosynthesis.
Biological Activity
The compound 2-(1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological properties, focusing on its antiproliferative effects against various cancer cell lines, mechanisms of action, and synthesis.
This compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O |
| Molecular Weight | 314.36 g/mol |
| CAS Number | Not explicitly listed |
| Structure | Chemical Structure |
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. Notably, it has been tested against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. The results are summarized in the following table:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis, G2/M phase arrest, tubulin polymerization inhibition |
| MCF-7 | 0.34 | Induces apoptosis, G2/M phase arrest, tubulin polymerization inhibition |
| HT-29 | 0.86 | Induces apoptosis, G2/M phase arrest, tubulin polymerization inhibition |
These findings indicate that the compound is a potent inhibitor of cell proliferation in vitro, with IC₅₀ values indicating effective concentrations for inducing cell death.
Mechanistic Studies
The mechanism of action was explored through various assays:
- Apoptosis Induction : The compound was found to induce apoptosis in a dose-dependent manner, as evidenced by increased annexin V staining in treated cells.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to significant arrest in the G2/M phase of the cell cycle.
- Tubulin Polymerization Inhibition : The compound inhibited tubulin polymerization similarly to colchicine, a known antineoplastic agent.
Case Studies
In a recent study published in Molecules, a series of analogues were synthesized and evaluated for their biological activity. Among these, derivatives similar to our compound showed promising results in inhibiting cancer cell growth and were characterized by their ability to disrupt microtubule dynamics, which is critical for cancer cell division .
Example Case Study
In a specific case study involving the compound's analogs:
- Compound 7d , closely related to our target compound, exhibited IC₅₀ values of 0.52 µM for HeLa cells and was shown to effectively disrupt microtubule formation.
- This study highlighted the potential of indole-pyrazole hybrids as therapeutic agents against cancer due to their dual action on apoptosis and mitotic disruption .
Q & A
Q. Optimization Considerations :
- Catalysts : Lewis acids (e.g., ZnCl₂) improve yields in heterocyclic substitutions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .
- Temperature Control : Reactions involving sensitive intermediates (e.g., indole derivatives) require low temperatures (0–5°C) to prevent side reactions .
Which analytical methods are most reliable for characterizing this compound and confirming its purity?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ resolve signals for indole NH (~11.5 ppm), pyrazole CH₃ (~2.2 ppm), and acetamide carbonyl (~168 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 392.2 [M+H]⁺) and detects fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (indole NH) validate functional groups .
- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure ≥95% purity .
How can researchers address contradictory bioactivity data across different assays?
Q. Advanced Research Focus
- Assay-Specific Variables :
- Cellular vs. Enzymatic Assays : Differences in membrane permeability (e.g., logP ~2.5) may reduce cellular activity despite strong enzyme inhibition .
- Buffer Conditions : Adjust pH (6.5–7.5) to match physiological environments, as pyrazine solubility varies significantly outside this range .
- Structural Analog Comparison : Test derivatives with modified indole (e.g., 5-chloro substitution) or pyrazole (e.g., 1-ethyl vs. 1-methyl) groups to isolate pharmacophoric contributions .
- Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies binding pose inconsistencies in target proteins (e.g., kinase ATP-binding sites) .
What strategies improve reaction yields in large-scale synthesis?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Use factorial designs to optimize variables like stoichiometry (1.2–1.5 eq. for amine coupling), solvent polarity (ε = 20–40), and catalyst loading (5–10 mol%) .
- Flow Chemistry : Continuous flow systems reduce side reactions in exothermic steps (e.g., amide bond formation) .
- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation, enabling real-time adjustments .
How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Q. Advanced Research Focus
-
Key Modifications :
Region Modification Biological Impact Indole ring 5-Fluoro substitution ↑ Binding affinity to serotonin receptors Pyrazole methyl Replacement with trifluoromethyl ↑ Metabolic stability Acetamide linker Replacement with sulfonamide Alters solubility and target selectivity -
Pharmacokinetic Profiling : Microsomal stability assays (e.g., human liver microsomes) and logD measurements (shake-flask method) prioritize analogs with balanced ADME properties .
What computational tools are effective for predicting off-target interactions?
Q. Advanced Research Focus
- Target Prediction : SwissTargetPrediction and SEA (Similarity Ensemble Approach) identify potential off-targets (e.g., GPCRs, kinases) based on structural similarity .
- MD Simulations : GROMACS or AMBER simulations (50–100 ns) assess binding stability to primary vs. secondary targets .
- Toxicology Screening : ProTox-II predicts hepatotoxicity risks linked to pyrazine metabolites .
How do solvent and pH influence crystallization for X-ray diffraction studies?
Q. Advanced Research Focus
- Solvent Selection : Mixed solvents (e.g., acetone/water) produce high-quality crystals by slowing nucleation .
- pH Optimization : Adjust to 6.0–7.0 to stabilize the zwitterionic form of the compound, enhancing crystal packing .
- Cryoprotection : Soak crystals in 20% glycerol before flash-cooling in liquid nitrogen .
What are the limitations of current synthetic methods, and how can they be mitigated?
Q. Advanced Research Focus
- Limitations :
- Low yields (<40%) in pyrazine-methylamine coupling due to steric hindrance .
- Epimerization risk during amide bond formation .
- Solutions :
- Use bulky bases (e.g., DIPEA) to minimize steric effects .
- Employ racemization-free coupling agents (e.g., HATU) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
